2-Amino-2-phenylpropane-1,3-diol
Overview
Description
2-Amino-2-phenylpropane-1,3-diol is an organic compound with the molecular formula C9H13NO2. It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by an amino group and another by a phenyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-phenylpropane-1,3-diol typically involves the reduction of corresponding substituted phenone to the corresponding substituted benzyl alcohol, followed by reductive deoxygenation through hydrogenation reactions . Another method involves the chemo-selective reaction of the amino group with a diverse set of electrophiles to form functional diol intermediates, which are then cyclized to generate functional aliphatic six-membered cyclic carbonate monomers .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis processes that are safe and commercially feasible. These methods include the preparation of hydrochloride salts of the compound, which enhances its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents for oxidation, and various electrophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include functional diol intermediates, cyclic carbonate monomers, and various substituted derivatives of this compound .
Scientific Research Applications
2-Amino-2-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-phenylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: A similar compound with a simpler structure, lacking the phenyl group.
2-Amino-2-methyl-1,3-propanediol: Another similar compound with a methyl group instead of a phenyl group.
Uniqueness
2-Amino-2-phenylpropane-1,3-diol is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives, making it a valuable compound in various applications .
Biological Activity
2-Amino-2-phenylpropane-1,3-diol, also known by its chemical formula C9H13NO2, is an organic compound with significant biological activity. This compound is a derivative of propane-1,3-diol, where one hydrogen atom is substituted by an amino group and another by a phenyl group. Its unique structure allows it to interact with various biological targets, making it an important subject of study in medicinal chemistry and biochemistry.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. The compound has been noted for its potential therapeutic applications due to these interactions, which can influence metabolic processes and cellular functions .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
- Neuroprotective Effects : Preliminary studies suggest it may have protective effects on neuronal cells, making it a candidate for neurodegenerative disease research.
- Anti-inflammatory Activity : The compound has demonstrated the ability to reduce inflammation markers in various models.
Case Studies
Several studies have explored the biological implications of this compound:
- Neuroprotective Study : A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with varying concentrations of the compound.
- Enzymatic Activity Modulation : Another research focused on the compound's interaction with specific enzymes involved in metabolic pathways. It was found to inhibit the activity of certain enzymes linked to inflammatory responses, suggesting its potential use in treating inflammatory diseases.
- Antioxidant Efficacy : In vitro assays demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models.
Data Tables
Properties
IUPAC Name |
2-amino-2-phenylpropane-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-9(6-11,7-12)8-4-2-1-3-5-8/h1-5,11-12H,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSJVXCMZDSAHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279478 | |
Record name | 2-amino-2-phenylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-03-5 | |
Record name | 2-Amino-2-phenyl-1,3-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-amino-2-phenylpropane-1,3-diol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2-phenylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-2-phenyl-1,3-propanediol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGX59RX9B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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